molecular formula C17H24ClNO B12054199 (+)-N-Allyl Normetazocine Hydrochloride

(+)-N-Allyl Normetazocine Hydrochloride

Cat. No.: B12054199
M. Wt: 293.8 g/mol
InChI Key: ZTGMHFIGNYXMJV-UHFFFAOYSA-N
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Description

(+)-N-Allyl Normetazocine Hydrochloride is a synthetic opioid analgesic belonging to the benzomorphan family. It is known for its potent analgesic properties and its ability to act as a sigma receptor agonist. This compound has been widely used in scientific research, particularly in studies related to sigma receptors and their roles in various physiological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-N-Allyl Normetazocine Hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the appropriate benzomorphan derivative.

    Allylation: The benzomorphan derivative undergoes allylation to introduce the allyl group.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the allylated benzomorphan with hydrochloric acid.

The reaction conditions for these steps include the use of solvents such as dimethylformamide (DMF) and catalysts like sodium bicarbonate (NaHCO3) and potassium iodide (KI). The reactions are typically carried out at elevated temperatures, around 65°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(+)-N-Allyl Normetazocine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The allyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and bases such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include N-oxide derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents used .

Scientific Research Applications

(+)-N-Allyl Normetazocine Hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (+)-N-Allyl Normetazocine Hydrochloride involves its interaction with sigma receptors. The compound acts as a selective and high-affinity agonist of the sigma-1 receptor. This interaction modulates various cellular pathways, including calcium signaling and protein phosphorylation, leading to its analgesic and psychotomimetic effects .

Comparison with Similar Compounds

Similar Compounds

    Metazocine: Another benzomorphan derivative with similar analgesic properties.

    Pentazocine: A benzomorphan opioid with both agonist and antagonist properties.

    Cyclazocine: Known for its mixed agonist-antagonist activity at opioid receptors.

Uniqueness

(+)-N-Allyl Normetazocine Hydrochloride is unique due to its high selectivity and affinity for sigma-1 receptors, which distinguishes it from other benzomorphan derivatives. This selectivity makes it a valuable tool in sigma receptor research and in the development of sigma receptor-targeted therapies .

Properties

IUPAC Name

1,13-dimethyl-10-prop-2-enyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO.ClH/c1-4-8-18-9-7-17(3)12(2)16(18)10-13-5-6-14(19)11-15(13)17;/h4-6,11-12,16,19H,1,7-10H2,2-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGMHFIGNYXMJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC3=C(C1(CCN2CC=C)C)C=C(C=C3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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